molecular formula C13H16O2 B12533366 5-Hydroxy-1-phenylhept-1-en-3-one CAS No. 651738-87-3

5-Hydroxy-1-phenylhept-1-en-3-one

Cat. No.: B12533366
CAS No.: 651738-87-3
M. Wt: 204.26 g/mol
InChI Key: FBBUEJOBLZHXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-1-phenylhept-1-en-3-one is an organic compound with the molecular formula C13H16O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-phenylhept-1-en-3-one can be achieved through several methods. One common approach involves the reaction of phenylacetylene with acetone in the presence of a base, followed by oxidation to introduce the hydroxyl group. Another method involves the condensation of benzaldehyde with acetone, followed by reduction and hydroxylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-phenylhept-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-1-phenylhept-1-en-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-phenylhept-1-en-3-one involves its interaction with specific molecular targets and pathways. It may exert its effects through the modulation of enzyme activity, inhibition of reactive oxygen species (ROS) production, and interaction with cellular receptors. These interactions can lead to various biological responses, such as reduced inflammation, inhibition of microbial growth, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-1-phenylhept-1-en-3-one is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydroxyl group and double bond provide sites for chemical modification, making it a versatile compound for various applications .

Properties

CAS No.

651738-87-3

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

5-hydroxy-1-phenylhept-1-en-3-one

InChI

InChI=1S/C13H16O2/c1-2-12(14)10-13(15)9-8-11-6-4-3-5-7-11/h3-9,12,14H,2,10H2,1H3

InChI Key

FBBUEJOBLZHXRZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)C=CC1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.